N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide
Description
N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide is a chemical compound with diverse applications in scientific research. It serves as a valuable tool for studying biological processes and drug development due to its unique properties and structural complexity.
Properties
IUPAC Name |
N-(2-methoxy-5-quinoxalin-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-21-12-11-16(20-14-23-17-9-5-6-10-18(17)24-20)13-19(21)25-22(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMUROKXLHKRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide typically involves nucleophilic aromatic substitution reactions. These reactions are characterized by the replacement of a substituent in an aromatic ring by a nucleophile . The starting materials often include aryl halides activated by electron-attracting groups, which facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, involving the replacement of substituents in the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Strongly basic nucleophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline oxides, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological processes and interactions at the molecular level.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The quinoxaline moiety is known for its broad-spectrum biological activities, including diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer actions . These activities are mediated through interactions with various enzymes, receptors, and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with diverse therapeutic uses.
Pthalazine: A compound structurally related to quinoxaline with similar pharmacological effects.
Uniqueness
N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide is unique due to its specific structural features, which confer distinct biological activities and make it a valuable tool in scientific research. Its combination of a methoxy group and a quinoxaline moiety enhances its pharmacological potential compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
